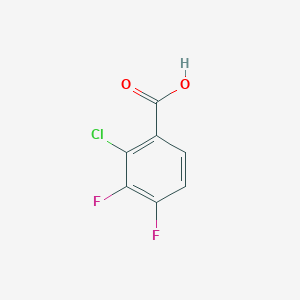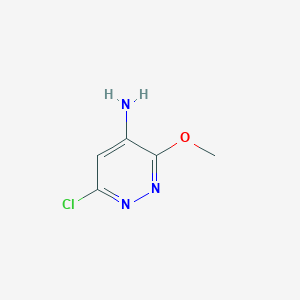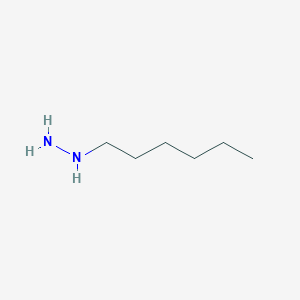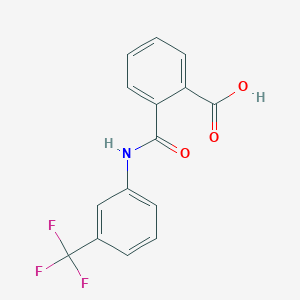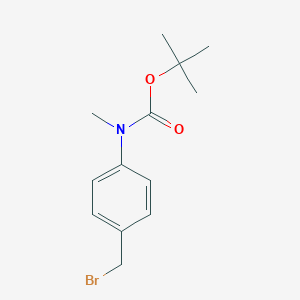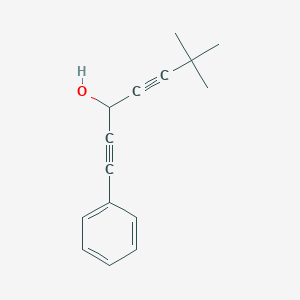
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol, also known as DPM-1001, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pentadiyne family, which is characterized by a carbon-carbon triple bond conjugated with a carbon-carbon double bond. The unique structure of DPM-1001 makes it a promising candidate for a range of research applications, including biological and chemical studies.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol is not fully understood, but studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. This may be due to its ability to inhibit the activity of certain enzymes that are involved in cell proliferation. Additionally, 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been shown to modulate the activity of certain signaling pathways that are involved in inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cell proliferation, and modulate the activity of signaling pathways involved in inflammation and oxidative stress. Additionally, 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases. However, one limitation of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on the compound.
Orientations Futures
There are a number of future directions for research on 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol. One area of focus could be on further elucidating the compound's mechanism of action, which could help to inform the development of targeted therapies. Additionally, future research could focus on exploring the potential applications of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol in the treatment of other diseases beyond cancer, such as inflammatory and autoimmune diseases. Finally, future studies could explore the potential of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol as a tool for chemical and biochemical research, due to its unique structure and properties.
Méthodes De Synthèse
The synthesis of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol can be achieved through a multi-step process involving the reaction of phenylacetylene with tert-butyl lithium, followed by the reaction of the resulting intermediate with 2,2-dimethyl-1,3-propanediol. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been the subject of extensive scientific research due to its potential applications in a range of fields. One of the most promising areas of research is in the development of new drugs and therapies. Studies have shown that 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has potent anti-tumor activity, making it a potential candidate for the treatment of cancer. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases.
Propriétés
Numéro CAS |
162467-52-9 |
|---|---|
Nom du produit |
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol |
Formule moléculaire |
C15H16O |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
6,6-dimethyl-1-phenylhepta-1,4-diyn-3-ol |
InChI |
InChI=1S/C15H16O/c1-15(2,3)12-11-14(16)10-9-13-7-5-4-6-8-13/h4-8,14,16H,1-3H3 |
Clé InChI |
CSGWKPQLEYDPDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C#CC1=CC=CC=C1)O |
SMILES canonique |
CC(C)(C)C#CC(C#CC1=CC=CC=C1)O |
Synonymes |
1-(1,1-diMethylethyl)-5-phenyl-1,4-pentadiyn-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



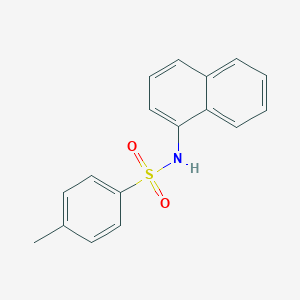
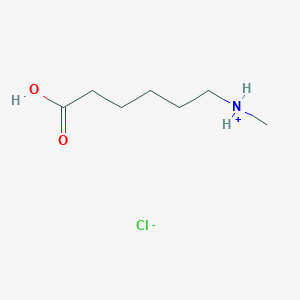
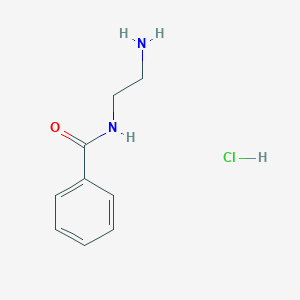
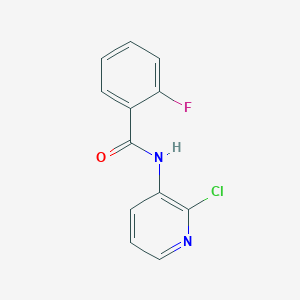
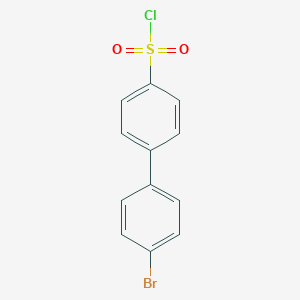
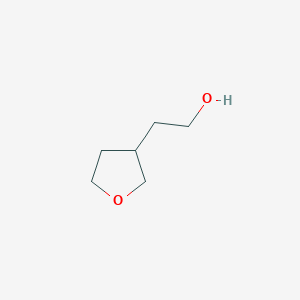
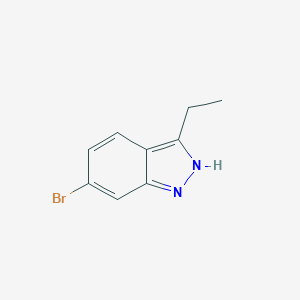
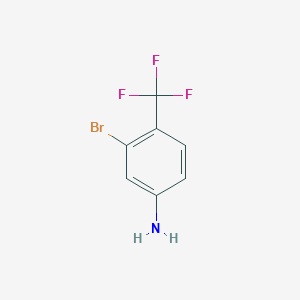
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)
